1-(3,4-Dichlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is a synthetic organic compound that features a dichlorophenyl group, a furan ring, and a hydroxypropyl urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: This can be achieved by reacting a suitable furan derivative with a chlorohydrin under basic conditions.
Coupling with Dichlorophenyl Isocyanate: The hydroxypropyl intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea: can be compared to other urea derivatives with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-4-3-9(8-11(10)16)18-14(20)17-6-5-12(19)13-2-1-7-21-13/h1-4,7-8,12,19H,5-6H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQNPDVEIPPWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.